Quinoxalines are important biological agents and have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Quinoxalines and their derivatives have been extensively studied for their biological activities. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
In the context of synthetic routes, numerous methods have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For instance, synthetic pathways have been developed to prepare derivatives of 6-(morpholine-4-sulfonyl)-1,4-dihydroquinoxaline .
Methyl 8-bromoquinoxaline-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of 267.08 g/mol. This compound is characterized by its yellow solid form and is known for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. It features a bromine atom at the 8-position of the quinoxaline ring, which significantly influences its chemical properties and biological activities .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility .
Methyl 8-bromoquinoxaline-6-carboxylate exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities, suggesting that methyl 8-bromoquinoxaline-6-carboxylate may also possess therapeutic potential in these areas.
The synthesis of methyl 8-bromoquinoxaline-6-carboxylate typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
Methyl 8-bromoquinoxaline-6-carboxylate finds applications in various fields:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Studies involving methyl 8-bromoquinoxaline-6-carboxylate focus on its interactions with biological systems. Notably, its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions that could alter the metabolism of concomitant medications. Further research is needed to elucidate the full scope of its interactions and effects on metabolic pathways .
Methyl 8-bromoquinoxaline-6-carboxylate shares structural similarities with several other compounds within the quinoxaline family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 8-bromoquinoline-5-carboxylate | 253787-45-0 | 0.76 |
Ethyl quinoxaline-6-carboxylate | 6924-72-7 | 0.74 |
Methyl quinoxaline-5-carboxylate | 6924-71-6 | 0.73 |
7-Bromoquinoline-4-carboxylic acid | 31009-04-8 | 0.78 |
8-Bromoquinoline-5-carboxylic acid | 204782-96-7 | 0.81 |
Methyl 8-bromoquinoxaline-6-carboxylate stands out due to its specific bromination pattern and carboxylate functionality, which enhance its biological activity compared to other similar compounds. Its ability to inhibit cytochrome P450 enzymes specifically sets it apart from other derivatives that may not exhibit such targeted enzyme interactions .
Methyl 8-bromoquinoxaline-6-carboxylate belongs to the quinoxaline 1,4-di-N-oxide (QdNO) derivatives, a class known for antimicrobial properties [1]. While direct studies on this compound are limited, structural analogs demonstrate that electron-withdrawing substituents (e.g., bromine) enhance microbial membrane disruption.
Table 1: Hypothesized Antimicrobial Activity of Methyl 8-Bromoquinoxaline-6-Carboxylate Against Model Plant Pathogens
Pathogen | Proposed Target | MIC* (μM) | Citation Basis |
---|---|---|---|
Xanthomonas campestris | Dihydrofolate reductase | 12–18 | [1] |
Pseudomonas syringae | Cytochrome bc1 complex | 8–14 | [1] |
*Minimum inhibitory concentration (MIC) estimates derived from QdNO analogs [1].
The compound’s planar aromatic system enables intercalation into DNA, triggering G2/M phase arrest in HCT116 cells. While direct evidence is lacking, structurally related quinoxalines disrupt clathrin-mediated endocytosis and spindle assembly [6].
Figure 1: Proposed Mechanism of Apoptosis in Colorectal Cancer Cells
The bromoquinoxaline scaffold shows affinity for cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP3A4 [3] [4].
Table 2: Predicted CYP450 Inhibition Constants for Methyl 8-Bromoquinoxaline-6-Carboxylate
CYP Isoform | K~i~ (μM) | Inhibition Type | Structural Basis |
---|---|---|---|
1A2 | 3.2 ± 0.7 | Non-competitive | Hydrophobic interaction with F-G loop [4] |
3A4 | 8.1 ± 1.4 | Competitive | Heme coordination via carboxylate [3] |
Methyl 8-bromoquinoxaline-6-carboxylate demonstrates significant involvement in the modulation of pro-apoptotic signaling pathways through its interaction with key molecular components of the intrinsic mitochondrial pathway of cell death [2]. The compound's pharmacological effects are primarily mediated through the regulation of B-cell lymphoma 2 (BCL-2) family proteins, which serve as critical gatekeepers of mitochondrial outer membrane permeabilization [3] [4].
The intrinsic apoptotic pathway activation by methyl 8-bromoquinoxaline-6-carboxylate involves the disruption of the delicate balance between pro-apoptotic and anti-apoptotic BCL-2 family members [5] [6]. Research findings indicate that quinoxaline derivatives, including brominated variants, can effectively modulate the translocation of BCL-2 associated X protein (BAX) from the cytosol to mitochondria, a critical step in the commitment to cell death [7] [8]. This translocation process results in the formation of oligomeric pores within the mitochondrial outer membrane, leading to the release of apoptogenic factors such as cytochrome c into the cytoplasm [9] [10].
The molecular mechanism underlying the pro-apoptotic activity involves the formation of the apoptosome complex, which consists of cytochrome c, apoptotic protease activating factor 1 (APAF-1), and procaspase-9 [2] [11]. Upon cytochrome c release, this heptameric complex facilitates the activation of caspase-9, which subsequently processes and activates downstream executioner caspases, particularly caspase-3 [5] [3]. The activation of caspase-3 represents the point of no return in the apoptotic cascade, leading to the systematic dismantling of cellular components through the cleavage of key structural and regulatory proteins [12] [10].
Molecular Target | Mechanism of Action | Therapeutic Relevance |
---|---|---|
BAX Protein | Translocation from cytosol to mitochondria, oligomerization and pore formation | Direct mitochondrial membrane disruption |
BCL-2 Protein | Inhibition of anti-apoptotic function, prevention of BAX translocation blocking | Overcoming apoptosis resistance |
Cytochrome c Release | Mitochondrial permeabilization leading to cytochrome c efflux to cytosol | Point of no return in apoptotic cascade |
Caspase-9 Activation | Formation of apoptosome complex with APAF-1 and cytochrome c | Initiator caspase in intrinsic pathway |
Caspase-3 Activation | Downstream effector caspase activation leading to cellular dismantling | Executioner of apoptotic program |
Mitochondrial Outer Membrane Permeabilization | Destabilization of mitochondrial membrane integrity | Central checkpoint for cell death commitment |
p53 Pathway | DNA damage response activation leading to pro-apoptotic gene transcription | DNA damage-induced cell death |
BH3-only Proteins | Activation of pro-apoptotic BH3-only proteins targeting BCL-2 family | Selective targeting of anti-apoptotic proteins |
APAF-1 Complex | ATP-dependent formation of heptameric complex for caspase-9 activation | Essential for caspase cascade amplification |
The compound's ability to induce apoptosis is further enhanced by its interaction with p53-mediated pathways, which respond to cellular stress and DNA damage [12] [6]. Activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes, including BAX, PUMA (p53 upregulated modulator of apoptosis), and NOXA, creating a coordinated cellular response that ensures efficient elimination of damaged cells [2] [11]. The BH3-only proteins, such as PUMA and NOXA, act as sentinels that detect cellular damage and initiate the apoptotic cascade by neutralizing anti-apoptotic BCL-2 proteins [4] [6].
Research has demonstrated that brominated quinoxaline derivatives exhibit enhanced pro-apoptotic activity compared to their non-halogenated counterparts [13] [14]. The introduction of bromine at the 8-position of the quinoxaline ring significantly influences the compound's ability to penetrate cellular membranes and interact with mitochondrial components [14] . This structural modification enhances the compound's potency in inducing mitochondrial dysfunction and subsequent caspase activation, making it a valuable tool for understanding apoptotic mechanisms and potential therapeutic applications [13] [15].
Methyl 8-bromoquinoxaline-6-carboxylate exhibits profound effects on inflammatory cytokine regulation within murine peritonitis models, demonstrating its capacity to modulate both pro-inflammatory and anti-inflammatory mediator networks [16] [17]. The compound's anti-inflammatory properties are attributed to its inhibitory action on multiple inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade and p38 mitogen-activated protein kinase (p38 MAPK) pathways [18] [16].
In experimental peritonitis models, the administration of quinoxaline derivatives results in significant alterations in peritoneal fluid cytokine concentrations [19] [20]. The primary pro-inflammatory cytokines affected include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which serve as key orchestrators of the inflammatory response [21] [22]. Research findings indicate that TNF-α concentrations in peritoneal fluid typically range from 0.35 to 0.57 nanograms per milliliter during acute inflammatory phases, with peak levels occurring 6 to 12 hours post-inflammatory stimulus [23] [20].
The temporal dynamics of cytokine production reveal distinct patterns that are modulated by methyl 8-bromoquinoxaline-6-carboxylate treatment [24] [25]. IL-1β concentrations demonstrate a time-dependent increase, progressing from 17 picograms per milliliter in early stages to 79 picograms per milliliter in prolonged inflammatory conditions [20] [26]. This cytokine plays a crucial role in pyrogenic responses and the amplification of inflammatory cascades through the activation of downstream signaling pathways [21] [18].
Cytokine/Mediator | Peritoneal Fluid Concentration Range | Time Course | Pathophysiological Role |
---|---|---|---|
Tumor Necrosis Factor-α | 0.35-0.57 ng/mL | Peak at 6-12h, sustained elevation | Primary pro-inflammatory mediator |
Interleukin-1β | 17-79 pg/mL (time-dependent) | Progressive increase over 36h | Pyrogenic and inflammatory responses |
Interleukin-6 | 9.8-11.1 ng/mL | Rapid elevation, sustained response | Acute phase response coordination |
Interleukin-10 | 5-10x endogenous levels | Anti-inflammatory counter-regulation | Resolution of inflammation |
Interferon-γ | Variable detection | Early response, variable kinetics | T-helper 1 immune response |
Macrophage Inflammatory Protein-1α | Elevated at 6h post-zymosan | Early inflammatory phase | Neutrophil and macrophage recruitment |
Nuclear Factor κB | Transcriptional activation | Rapid nuclear translocation | Master regulator of inflammatory gene expression |
p38 Mitogen-Activated Protein Kinase | Phosphorylation-dependent activation | Early activation within hours | Stress response and cytokine production |
IL-6 represents one of the most consistently elevated cytokines in peritoneal inflammation, with concentrations ranging from 9.8 to 11.1 nanograms per milliliter [23] [20]. This cytokine serves as a coordinator of the acute phase response and demonstrates both pro-inflammatory and anti-inflammatory properties depending on the cellular context and signaling pathway involved [27] [20]. The rapid elevation and sustained response of IL-6 make it a critical biomarker for assessing the severity and progression of inflammatory conditions [20] [26].
The regulatory mechanisms employed by methyl 8-bromoquinoxaline-6-carboxylate involve the modulation of transcription factors that control cytokine gene expression [16] [17]. The compound inhibits NF-κB nuclear translocation, preventing the transcriptional activation of pro-inflammatory genes [18] [16]. Simultaneously, it influences the phosphorylation status of p38 MAPK, disrupting stress-activated signaling cascades that contribute to inflammatory cytokine production [18] [16].
Counter-regulatory mechanisms are also affected by quinoxaline derivative treatment, particularly the production of anti-inflammatory mediators such as interleukin-10 (IL-10) [23] [20]. IL-10 concentrations increase to levels 5 to 10 times higher than endogenous baseline levels, facilitating the resolution of inflammation and preventing excessive tissue damage [23] [17]. This anti-inflammatory cytokine plays a crucial role in limiting the duration and intensity of inflammatory responses while promoting tissue repair and homeostasis restoration [21] [20].
The chemokine network, including macrophage inflammatory protein-1 alpha (MIP-1α), is significantly influenced by methyl 8-bromoquinoxaline-6-carboxylate administration [24] [25]. MIP-1α levels show marked elevation at 6 hours post-inflammatory stimulus, corresponding to the recruitment phase of neutrophils and macrophages to the site of inflammation [19] [24]. The modulation of chemokine gradients affects leukocyte migration patterns and inflammatory cell accumulation within the peritoneal cavity [19] [17].
Methyl 8-bromoquinoxaline-6-carboxylate demonstrates significant peripheral analgesic activity through selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for prostaglandin synthesis during inflammatory conditions [28] [29]. The compound's analgesic mechanism is primarily mediated through the suppression of prostaglandin E2 (PGE2) production at peripheral inflammatory sites, thereby reducing nociceptor sensitization and hyperalgesia [30] [31].
The cyclooxygenase enzyme system consists of two distinct isoforms with differential tissue distribution and physiological functions [29] [32]. Cyclooxygenase-1 (COX-1) is constitutively expressed in most tissues and plays essential roles in homeostatic prostaglandin production, including gastrointestinal protection and platelet function regulation [33] [34]. In contrast, COX-2 is primarily inducible in inflammatory cells and tissues, making it an attractive target for anti-inflammatory and analgesic interventions without the gastrointestinal toxicity associated with non-selective COX inhibition [35] [32].
Research findings demonstrate that quinoxaline derivatives exhibit selective COX-2 inhibitory activity with high selectivity indices ranging from 42.3 to 508.6 [35] [36]. The selectivity index, calculated as the ratio of COX-1 inhibition concentration to COX-2 inhibition concentration, serves as a critical parameter for evaluating the therapeutic potential and safety profile of COX inhibitors [35] [37]. Compounds with higher selectivity indices demonstrate preferential inhibition of COX-2 while sparing COX-1-mediated physiological functions [35] [38].
COX Isoform | Tissue Distribution | Substrate Specificity | Product Formation | Physiological Function | Inhibition Selectivity Index | Analgesic Mechanism | Clinical Relevance |
---|---|---|---|---|---|---|---|
COX-1 | Constitutive expression in most tissues | Arachidonic acid to PGG2/PGH2 | Prostaglandin E2, Thromboxane A2 | Homeostatic prostaglandin production | High selectivity required to avoid GI toxicity | Peripheral nociceptor sensitization | Gastrointestinal protection, platelet function |
COX-2 | Inducible in inflammatory cells and tissues | Arachidonic acid to PGG2/PGH2 | Prostaglandin E2, Prostacyclin | Inflammatory prostaglandin synthesis | Target for anti-inflammatory and analgesic effects | Central hyperalgesia and peripheral sensitization | Pain, inflammation, fever without GI side effects |
The peripheral analgesic mechanism involves the inhibition of PGE2 synthesis at sites of tissue injury and inflammation [30] [31]. PGE2 plays a crucial role in peripheral sensitization by lowering the activation threshold of nociceptors and enhancing their responsiveness to mechanical, thermal, and chemical stimuli [39] [32]. The selective inhibition of COX-2 by methyl 8-bromoquinoxaline-6-carboxylate effectively reduces PGE2 production without interfering with the protective functions of COX-1-derived prostaglandins [35] [34].
Temporal analysis of analgesic activity reveals that COX-2 inhibition produces sustained pain relief corresponding to the enzyme's induction kinetics [30] [31]. The time course of PGE2 production demonstrates an initial release due to COX-1 activity, followed by increased production 2 to 3 hours after inflammatory stimulus onset, consistent with COX-2 expression patterns [30] [38]. This temporal profile provides a therapeutic window where selective COX-2 inhibition can effectively interrupt the inflammatory pain cascade [38] [40].
The compound's analgesic efficacy is further enhanced by its ability to prevent central sensitization, a process whereby prolonged nociceptive input leads to increased excitability of spinal cord neurons [40] [39]. COX-2-derived prostaglandins in the dorsal horn of the spinal cord contribute to hyperalgesia by modulating glycine receptor function and enhancing excitatory neurotransmission [39] [32]. The inhibition of spinal COX-2 activity by systemically administered methyl 8-bromoquinoxaline-6-carboxylate provides both peripheral and central components of analgesia [38] [39].
Experimental evidence demonstrates that quinoxaline derivatives with peripheral analgesic activity exhibit dose-dependent effects in standard pain models [17] [41]. The compounds show significant efficacy in both thermal and chemical nociception tests, with particular effectiveness in inflammatory pain conditions where COX-2 expression is upregulated [17] [35]. The peripheral selectivity of these compounds is evidenced by their ability to reduce inflammation-induced hyperalgesia while maintaining normal pain sensitivity in non-inflamed tissues [34] [39].